molecular formula C9H9BrO2 B13608208 2-Bromo-4-ethenyl-6-methoxyphenol CAS No. 925222-97-5

2-Bromo-4-ethenyl-6-methoxyphenol

Cat. No.: B13608208
CAS No.: 925222-97-5
M. Wt: 229.07 g/mol
InChI Key: GNKUTCJEUKKNRH-UHFFFAOYSA-N
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Description

2-Bromo-4-ethenyl-6-methoxyphenol is an organic compound that belongs to the class of halophenols It is characterized by the presence of a bromine atom, an ethenyl group, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethenyl-6-methoxyphenol can be achieved through several methods. One common approach involves the bromination of 4-ethenyl-6-methoxyphenol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous bromination processes. For example, the bromination of 4-ethenyl-6-methoxyphenol can be performed in a reactor where the reactants are accurately measured and mixed. The reaction mixture is maintained at a specific temperature to ensure complete bromination, followed by separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethenyl-6-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones.

    Reduction Reactions: The ethenyl group can be reduced to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of 2-substituted-4-ethenyl-6-methoxyphenol derivatives.

    Oxidation: Formation of 2-bromo-4-ethenyl-6-methoxyquinone.

    Reduction: Formation of 2-bromo-4-ethyl-6-methoxyphenol.

Scientific Research Applications

2-Bromo-4-ethenyl-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethenyl-6-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the phenol group play crucial roles in its reactivity. For instance, the compound can inhibit enzyme activity by binding to the active site, leading to the disruption of normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: Similar structure but lacks the ethenyl group.

    2-Bromo-4-methylphenol: Contains a methyl group instead of an ethenyl group.

    2-Bromo-6-methoxyphenol: Similar but lacks the ethenyl group

Uniqueness

2-Bromo-4-ethenyl-6-methoxyphenol is unique due to the presence of the ethenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

925222-97-5

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-4-ethenyl-6-methoxyphenol

InChI

InChI=1S/C9H9BrO2/c1-3-6-4-7(10)9(11)8(5-6)12-2/h3-5,11H,1H2,2H3

InChI Key

GNKUTCJEUKKNRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C)Br)O

Origin of Product

United States

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